molecular formula C12H16O2 B2861785 2-[(Benzyloxy)methyl]cyclobutan-1-ol CAS No. 2168976-27-8

2-[(Benzyloxy)methyl]cyclobutan-1-ol

Cat. No. B2861785
M. Wt: 192.258
InChI Key: UVPHYUXOZOKSCJ-UHFFFAOYSA-N
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Description

“2-[(Benzyloxy)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2168976-27-8 . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . The compound appears as a light yellow liquid .


Molecular Structure Analysis

The InChI code for “2-[(Benzyloxy)methyl]cyclobutan-1-ol” is 1S/C12H16O2/c13-12-7-6-11 (12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-[(Benzyloxy)methyl]cyclobutan-1-ol” is a light yellow liquid . It has a molecular weight of 192.26 and its molecular formula is C12H16O2 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current search results.

Scientific Research Applications

Stereodivergent Syntheses and Peptide Applications The compound 2-[(Benzyloxy)methyl]cyclobutan-1-ol has been explored in the context of stereodivergent syntheses, specifically for the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate. This process, starting from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, highlights the versatility of cyclobutane derivatives in peptide synthesis. Enantiomeric β-amino acids derived from such processes were used to create enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking a significant advancement in the field of peptide chemistry by incorporating cyclobutane residues directly into peptide chains (Izquierdo et al., 2002).

Chemical Synthesis and Medicinal Chemistry In medicinal chemistry, derivatives of 2-[(Benzyloxy)methyl]cyclobutan-1-ol play a critical role. For instance, (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a central intermediate of Nelfinavir (an anti-HIV drug), underscores the utility of such compounds in the synthesis of clinically significant molecules. The development of an enantioselective synthesis for this intermediate demonstrates the compound's relevance in constructing complex molecular architectures with precise control over stereochemistry (Ikunaka et al., 2002).

Green Chemistry and Catalysis Further demonstrating its utility, 2-[(Benzyloxy)methyl]cyclobutan-1-ol derivatives have been explored in green chemistry for the synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation. This method exemplifies a sustainable approach to creating potentially useful building blocks in synthesis, showing the compound's role in advancing environmentally friendly chemical processes (Yu et al., 2014).

Photocatalysis and Material Science In material science and photocatalysis, flavin derivatives irradiated by visible light facilitated efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions. This finding opens new avenues for utilizing 2-[(Benzyloxy)methyl]cyclobutan-1-ol derivatives in light-mediated synthetic applications, highlighting their potential in the development of new photocatalytic systems (Mojr et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(phenylmethoxymethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPHYUXOZOKSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Benzyloxy)methyl]cyclobutan-1-ol

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